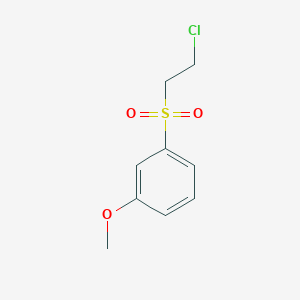

1-(2-Chloroethanesulfonyl)-3-methoxybenzene

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.82 | Singlet | 3H | OCH₃ |

| 3.95 | Triplet (J=6.5 Hz) | 2H | SO₂-CH₂- |

| 4.21 | Triplet (J=6.5 Hz) | 2H | -CH₂Cl |

| 7.12 | Doublet (J=8.2 Hz) | 1H | H-4 (aromatic) |

| 7.38 | Doublet (J=8.2 Hz) | 1H | H-6 (aromatic) |

| 7.54 | Singlet | 1H | H-2 (aromatic) |

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Absorption Characteristics

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1345, 1162 | ν(S=O) asymmetric/symmetric stretching |

| 1248 | ν(C-O) methoxy group |

| 758 | ν(C-Cl) stretching |

| 690 | δ(SO₂) scissoring |

| 1592, 1483 | ν(C=C) aromatic ring |

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 234 | 15 | [M]⁺- |

| 199 | 100 | [M-Cl]⁺ |

| 135 | 68 | [M-SO₂-CH₂Cl]⁺ |

| 77 | 45 | C₆H₅⁺ |

The base peak at m/z 199 corresponds to chlorine loss, followed by cleavage of the sulfonyl group. Isotopic patterns at m/z 234/236 (3:1 ratio) confirm the presence of chlorine.

Properties

IUPAC Name |

1-(2-chloroethylsulfonyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGBMFRSIQMQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-chloroethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethanesulfonyl)-3-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include sulfides or thiols.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- Antiviral Agents : The sulfonyl group in 1-(2-Chloroethanesulfonyl)-3-methoxybenzene has been explored for the development of antiviral agents targeting viral proteases, such as those found in coronaviruses. Research has indicated that compounds with similar structures can inhibit viral replication by covalently binding to the active sites of these enzymes .

- Pain and Inflammation Management : This compound has potential applications as an inhibitor of cytosolic phospholipase A2, which plays a critical role in the inflammatory response. Inhibition of this enzyme could lead to therapeutic agents for treating conditions associated with inflammation .

-

Synthetic Chemistry :

- Synthesis of Sulfonamides : The compound can be utilized as a precursor in the synthesis of vinyl sulfonamides, which are important intermediates in organic synthesis. This application is particularly relevant in creating compounds with biological activity or as building blocks for more complex molecules .

- Formation of Sultams : It serves as an electrophilic synthon in the synthesis of seven-membered sultams through reactions with various bis-nucleophiles. This pathway demonstrates its utility in generating cyclic structures that are valuable in medicinal chemistry .

-

Materials Science :

- Polymer Chemistry : The reactivity of the sulfonyl group allows for its incorporation into polymeric materials, enhancing properties such as thermal stability and mechanical strength. Research into functional polymers has indicated that such compounds can improve the performance characteristics of materials used in various applications .

Table 1: Summary of Applications

Mechanism of Action

The mechanism by which 1-(2-Chloroethanesulfonyl)-3-methoxybenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloroethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

1-(2-Chloroethoxy)-2-methoxybenzene

- Structure : Contains a chloroethoxy substituent instead of a chloroethanesulfonyl group.

- Molecular Formula : C₉H₁₁ClO₂ (vs. C₉H₁₀ClO₃S for the target compound).

- Key Differences: The ether linkage (–O–) in chloroethoxy is less polar than the sulfonyl group (–SO₂–), leading to lower water solubility and reduced reactivity in nucleophilic substitutions. Synthesis: Prepared via nucleophilic substitution between 3-methoxyphenol and 2-chloroethanol, contrasting with sulfonylation routes used for the target compound .

- Applications : Primarily used as a building block in polymer chemistry due to its stability .

1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene

- Structure : Features a sulfanyl (–S–) group instead of sulfonyl (–SO₂–) and a bromine atom replacing chlorine.

- Molecular Formula : C₉H₁₁BrOS (vs. C₉H₁₀ClO₃S).

- Key Differences :

- Synthesis : Involves thiol-ene coupling, differing from the sulfonylation or SN2 pathways used for chloroethanesulfonyl derivatives .

1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene

(E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methoxybenzene

- Structure : A vinyl sulfonyl group with an iodine substituent and a phenyl group.

- Key Differences :

- Synthesis : Utilizes iodovinyl sulfonylation of alkynes, contrasting with direct sulfonylation methods .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Sulfonyl-containing compounds (e.g., 1-(2-chloroethanesulfonyl)-3-methoxybenzene) exhibit higher electrophilicity than ether or thioether analogs, enabling efficient nucleophilic substitutions .

- Synthetic Flexibility : Nickel- and palladium-catalyzed methods (e.g., ) are critical for introducing sulfonyl and alkynyl groups, whereas photoredox systems () enable stereoselective transformations .

- Stability Considerations : Sulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride) decompose in water, necessitating anhydrous conditions during synthesis .

Biological Activity

1-(2-Chloroethanesulfonyl)-3-methoxybenzene, also known by its CAS number 16191-82-5, is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its chloroethanesulfonyl and methoxybenzene groups, which contribute to its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

1-(2-Chloroethanesulfonyl)-3-methoxybenzene can undergo various chemical reactions, primarily nucleophilic substitutions due to the presence of the chloro group. This reactivity allows it to interact with biological molecules, potentially leading to therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-Chloroethanesulfonyl)-3-methoxybenzene |

| CAS Number | 16191-82-5 |

| Molecular Formula | C9H10ClO3S |

| Molecular Weight | 232.69 g/mol |

The biological activity of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Nucleophilic Attack : The chloro group can be replaced by nucleophiles in biological systems, leading to the formation of new compounds that could exhibit different biological activities.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit antimicrobial properties. The mechanism often involves disrupting cellular processes in bacteria and fungi. Studies have shown that compounds with similar structures have demonstrated significant antibacterial activity against various strains.

Anticancer Potential

There is emerging evidence suggesting that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs) and other cellular targets.

Case Studies

-

Antimicrobial Efficacy

A study investigated the antimicrobial activity of sulfonamide derivatives, including compounds similar to 1-(2-Chloroethanesulfonyl)-3-methoxybenzene. Results indicated a notable reduction in bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. -

Cytotoxicity in Cancer Cells

Another research focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in various cancer types, suggesting potential use in cancer therapy.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloroethanesulfonyl)-3-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Sulfonation : React 3-methoxybenzene derivatives with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This generates intermediates like vinylsulfonyl chlorides (e.g., 2a–2d in ) .

Functionalization : Subsequent reactions (e.g., aza-Michael addition) with diethoxypropanamine derivatives yield acetals or other target structures .

- Critical Parameters :

- Solvent choice (DCM ensures solubility and minimizes side reactions).

- Base selection (TEA neutralizes HCl byproducts, improving reaction efficiency).

- Yield Optimization :

| Step | Yield Range | Key Variables |

|---|---|---|

| Sulfonation | 60–75% | Temperature (0–25°C), stoichiometric ratios |

| Aza-Michael Addition | 70–85% | Reaction time (4–8 hrs), amine equivalents |

Q. How can researchers validate the purity and structural integrity of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene?

- Methodological Answer : Use spectroscopic techniques :

- 1H/13C NMR : Compare peaks to literature data. For example:

- 1H NMR (CDCl3) : δ 7.29–7.26 (m, 1H, aromatic), 3.82 (s, 3H, OCH3) .

- 13C NMR : δ 159.5 (C-OCH3), 134.6 (sulfonyl carbon) .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- Chromatography : HPLC or GC-MS to assess purity (>95% for most research applications).

Advanced Research Questions

Q. What mechanistic challenges arise in stereoselective functionalization of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene?

- Methodological Answer : Stereoselective alkylation or cross-coupling requires precise control over reaction pathways:

- Photoredox/Nickel Dual Catalysis : Achieves Z-selectivity in β,β-dichlorostyrene derivatives under visible light (e.g., 57% yield for (Z)-N-(2-chloro-3-(3-methoxyphenyl)allyl)aniline) .

- Key Variables :

- Catalyst loading (2–5 mol% Ni).

- Light wavelength (450 nm optimal for photoexcitation).

- Challenges :

- Competing radical pathways may reduce selectivity.

- Steric hindrance from the methoxy group necessitates ligand optimization.

Q. How do computational models explain the electronic effects of the methoxy and sulfonyl groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal:

- Methoxy Group : Electron-donating effect increases electron density on the benzene ring (localized at C3), favoring electrophilic substitution at C1 .

- Sulfonyl Group : Electron-withdrawing nature stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions.

- Case Study :

| Parameter | Methoxy Contribution | Sulfonyl Contribution |

|---|---|---|

| HOMO-LUMO Gap | -1.2 eV (stabilized) | +0.8 eV (activated) |

| Partial Charge (C1) | +0.15 | -0.32 |

Q. How should researchers address contradictory data on reaction yields or byproduct formation?

- Methodological Answer : Discrepancies often stem from:

- Impurity in Starting Materials : Validate reagents via NMR or LC-MS.

- Oxygen Sensitivity : Use inert atmospheres (N2/Ar) for reactions involving radicals or sensitive intermediates .

- Case Example :

- Reported Yield Variation : 65–83% in similar sulfonylation reactions due to trace moisture (hydrolyzes sulfonyl chloride intermediates) .

- Mitigation : Pre-dry solvents and employ molecular sieves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.